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Compound of Interest

Compound Name:
2-Chloro-5-ethoxy-4-

propoxybenzaldehyde

CAS No.: 692275-23-3

Cat. No.: B1620595

Get Quote

Executive Summary & Compound Profile
2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) is a functionalized aromatic

aldehyde frequently utilized as a key intermediate in the synthesis of pharmaceutical active

ingredients (APIs), particularly in the development of isoquinoline alkaloids and

phosphodiesterase inhibitors.[1][2]

Its solubility behavior is governed by the interplay between its lipophilic alkoxy chains (ethoxy,

propoxy) and the polar aldehyde moiety.[1][3] Understanding this balance is critical for

optimizing reaction yield, workup efficiency, and crystallization processes.[1][3][4]
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Property Value / Description

CAS Number 692275-23-3

Molecular Formula C₁₂H₁₅ClO₃

Molecular Weight 242.70 g/mol

Physical State Pale yellow crystalline solid or powder

Predicted LogP ~3.34 (Lipophilic)

Key Functional Groups
Aldehyde (Electrophilic), Chloro (Electron-

withdrawing), Alkoxy (Electron-donating)

Theoretical & Empirical Solubility Framework
As a Senior Application Scientist, I advise moving beyond simple "soluble/insoluble" binaries.

Instead, categorize solvents based on their thermodynamic interaction with the solute's dipole

and van der Waals forces.[1][3]

Solubility Classification Table
Data derived from structural analysis, homologous series behavior, and standard synthesis

protocols.[1][3]
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Solvent Class Specific Solvent Solubility Rating
Application
Context

Chlorinated

Hydrocarbons

Dichloromethane

(DCM), Chloroform
Excellent

Primary solvent for

synthesis

(acylation/formylation)

and NMR analysis.[1]

Polar Aprotic DMF, DMSO, THF High

Ideal for nucleophilic

substitution reactions;

difficult to remove

during workup.[1][3]

Esters Ethyl Acetate (EtOAc) Good

Preferred solvent for

liquid-liquid extraction

and silica gel

chromatography.[1]

Alcohols
Methanol, Ethanol,

Isopropanol

Moderate /

Temperature

Dependent

Critical for Purification:

High solubility at

reflux, low at RT.[1][3]

Ideal for

recrystallization.[1]

Aliphatic

Hydrocarbons
Hexanes, Heptane Poor

Acts as an anti-

solvent to induce

precipitation or drive

crystallization.[1][3]

Aqueous Water Insoluble

Used as the

immiscible phase

during aqueous

workup to remove

inorganic salts.[1]

Mechanism of Action
The LogP of 3.34 indicates a strong preference for organic phases.[1]
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The Alkoxy Effect: The 5-ethoxy and 4-propoxy chains disrupt the crystal lattice energy

relative to unsubstituted benzaldehydes, enhancing solubility in medium-polarity solvents like

Ethyl Acetate.[1]

The Aldehyde Dipole: This group permits solubility in polar aprotic solvents (DMF) but is

insufficient to overcome the hydrophobicity of the propyl/ethyl chains to allow water solubility.

[1]

Experimental Protocols
Since specific quantitative solubility data (g/L) for this intermediate is often proprietary,

researchers must validate solubility empirically.[1][3] The following protocols are designed to be

self-validating systems.

Protocol A: Gravimetric Solubility Determination
(Standard Operating Procedure)
Objective: To establish the saturation point of the compound in a target solvent at a specific

temperature (

).[1]

Preparation: Weigh a clean, dry 20 mL scintillation vial (

).

Saturation: Add 500 mg of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde to the vial.

Solvent Addition: Add the target solvent in 0.5 mL increments, vortexing for 5 minutes

between additions, until the solid just fails to dissolve (visible turbidity).

Equilibration: Cap the vial and stir at

for 4 hours.

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter into a pre-weighed vessel (
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).

Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure until a

constant mass is achieved (

).[1]

Calculation:

[1]

Protocol B: Solvent Screening for Recrystallization
Objective: To identify the optimal solvent system for purification.

Step 1 (Single Solvent): Test Ethanol. Dissolve 100 mg in minimal hot ethanol (

). Cool slowly to RT.

Result: If crystals form, Ethanol is the primary candidate.[1][3]

Result: If no crystals form (too soluble), proceed to Step 2.

Step 2 (Binary System): Dissolve in minimal Ethyl Acetate (Good Solvent).[1] Add Hexanes

(Anti-Solvent) dropwise until persistent cloudiness appears.[1] Heat to clarify, then cool.[1][3]

Strategic Solvent Selection Workflow
The following diagram illustrates the decision logic for selecting solvents based on the process

stage—Synthesis, Extraction, or Purification.
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2-Chloro-5-ethoxy-
4-propoxybenzaldehyde
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Caption: Decision tree for solvent selection based on processing stage, leveraging the

compound's lipophilicity and thermal solubility gradients.

Critical Insights for Process Optimization
Synthesis Solvents:

Literature precedents for similar alkoxy-benzaldehydes utilize DMF or Acetone (with

) for alkylation steps.[1]
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For formylation (introducing the aldehyde), DCM or THF is standard when using reagents

like

or Lithium reagents at low temperatures.[1][3]

Crystallization Hazards:

Avoid using pure Hexanes or Heptane for dissolution; the compound is likely too insoluble.

Use them strictly as anti-solvents.

Oiling Out: If the compound separates as an oil rather than crystals in Ethanol/Water

mixtures, switch to a non-aqueous system like EtOAc/Heptane.[1][3]

Stability:

Benzaldehydes are susceptible to oxidation (to benzoic acids) in air.[1] Solvents should be

degassed if the solution is to be stored for extended periods.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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